molecular formula C10H19BO2 B1470892 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1360914-08-4

2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1470892
M. Wt: 182.07 g/mol
InChI Key: CJHFLFQCUUOKEK-UHFFFAOYSA-N
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Description

2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C10H19BO2 . It is used as a reagent in various chemical reactions .


Molecular Structure Analysis

The molecular structure of 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane consists of a cyclobutyl group attached to a 1,3,2-dioxaborolane ring, which is further substituted with four methyl groups .


Physical And Chemical Properties Analysis

2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a density of 0.9±0.1 g/cm3, a boiling point of 200.8±9.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 41.9±3.0 kJ/mol and a flash point of 75.2±18.7 °C .

Scientific Research Applications

Electrochemical Properties and Reactions

2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its electrochemical properties. Tanigawa et al. (2016) explored the electrochemical behaviors of similar organoboron compounds, revealing their lower oxidation potentials and successful anodic substitution reactions in the presence of nucleophiles (Tanigawa, Kuriyama, Inagi, & Fuchigami, 2016).

Synthesis of Modified Compounds

Spencer et al. (2002) described the synthesis of modified dioxaborolane derivatives, showcasing their potential as inhibitors of serine proteases. This indicates the compound's relevance in synthesizing biologically active molecules (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).

Catalytic Applications in Organic Synthesis

Murata et al. (2002) utilized a similar compound in the catalytic dehydrogenative borylation of vinylarenes, which emphasizes its role in facilitating organic synthesis reactions (Murata, Kawakita, Asana, Watanabe, & Masuda, 2002).

Development of New Building Blocks for Drug Synthesis

Büttner et al. (2007) reported on the use of a similar dioxaborolane derivative as a building block in the synthesis of silicon-based drugs, highlighting its utility in medicinal chemistry (Büttner, Nätscher, Burschka, & Tacke, 2007).

Synthesis of Boronate Esters

El Bialy et al. (2011) synthesized benzyloxycyanophenylboronic esters using dioxaborolane derivatives. These esters are important in various chemical syntheses and pharmaceutical applications (El Bialy, Abd El Kader, & Boykin, 2011).

Synthesis of Boron-Containing Stilbene Derivatives

Das et al. (2015) synthesized novel dioxaborolane derivatives, potentially useful for the synthesis of materials for LCD technology and for investigating treatments for neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).

Safety And Hazards

This compound is classified under GHS07 and has the signal word “Warning”. The hazard statements include H227, H315, H319, and H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO2/c1-9(2)10(3,4)13-11(12-9)8-6-5-7-8/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHFLFQCUUOKEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1360914-08-4
Record name 2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Kubota, K Kubota - Synthesis of Functionalized Organoboron …, 2017 - Springer
The borylation substitution of alkyl halides with diboron reagent proceeded in the presence of a copper(I)/Xantphos catalyst and a stoichiometric amount of K(O-t-Bu) base. The …
Number of citations: 0 link.springer.com
K Kubota - 2017 - books.google.com
This book describes state-of-the-art borylation chemistry using copper (I) catalysis. Enantioselective reactions are included to afford a variety of functionalized, complex organoboronate …
Number of citations: 4 books.google.com
久保田浩司 - 2016 - eprints.lib.hokudai.ac.jp
Borylation of Alkyl Halides with diboron proceeded in the presence of a copper (I)/Xantphos catalyst and a stoichiometric amount of K (Ot-Bu) base. The boryl substitution proceeded …
Number of citations: 5 eprints.lib.hokudai.ac.jp
久保田, 浩司 - 2009 - scholar.archive.org
Borylation of Alkyl Halides with diboron proceeded in the presence of a copper (I)/Xantphos catalyst and a stoichiometric amount of K (Ot-Bu) base. The boryl substitution proceeded …
Number of citations: 0 scholar.archive.org

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